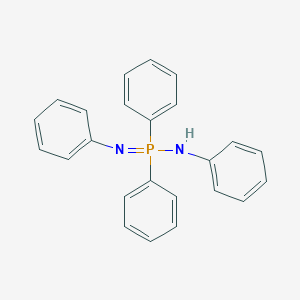

N,N',P,P-tetraphenylphosphinimidic amide

Description

Structure

3D Structure

Properties

CAS No. |

17985-98-7 |

|---|---|

Molecular Formula |

C24H21N2P |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |

InChI |

InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |

InChI Key |

WRDXCFNVTFJMDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

Diphenyl(anilino)(phenylimino)phosphorane |

Origin of Product |

United States |

Advanced Synthetic Strategies for N,n ,p,p Tetraphenylphosphinimidic Amide

Methodologies for P-N Bond Formation in Phosphinamidines

The cornerstone of synthesizing N,N',P,P-tetraphenylphosphinimidic amide lies in the effective formation of the phosphorus-nitrogen bonds. Several established routes in organophosphorus chemistry can be adapted for this purpose.

Routes via Phosphine (B1218219) Imides and Amines

One of the most common and versatile methods for the synthesis of phosphinamidines involves the reaction of a phosphine imide with an amine. In the context of N,N',P,P-tetraphenylphosphinimidic amide, this would typically involve the reaction of N-phenyl-P,P,P-triphenylphosphine imide with aniline (B41778). The general reaction is as follows:

Ph₃P=NPh + PhNH₂ → Ph₃P(NHPh)₂

This reaction proceeds through the nucleophilic attack of the amine on the phosphorus center of the phosphine imide. The reactivity of this process can be influenced by the nature of the substituents on both the phosphine imide and the amine.

Another potential route involves the in situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and N-haloimides, which can then react with amines to form the desired amide linkage. nih.gov

Approaches Utilizing Phosphorus(V) Precursors

Phosphorus(V) halides, particularly pentavalent phosphorus chlorides, serve as key precursors for the formation of P-N bonds. For the synthesis of N,N',P,P-tetraphenylphosphinimidic amide, a plausible route would involve the reaction of triphenylphosphine dichloride (Ph₃PCl₂) with an excess of aniline. The reaction likely proceeds through a stepwise substitution of the chloride ions by the amine.

Ph₃PCl₂ + 4 PhNH₂ → Ph₃P(NPh)₂ + 2 [PhNH₃]Cl

The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature are critical parameters to control the reaction rate and minimize side reactions.

Ligand-Enabled Synthesis and Catalytic Approaches for N,N',P,P-tetraphenylphosphinimidic Amide

While stoichiometric methods are common, catalytic approaches for the synthesis of phosphinamidines are highly desirable for their efficiency and atom economy. Although specific ligand-enabled or catalytic methods for N,N',P,P-tetraphenylphosphinimidic amide are not well-documented, principles from broader amide synthesis can be extrapolated.

Transition metal-catalyzed cross-coupling reactions, for instance, could be envisioned. A hypothetical catalytic cycle might involve the oxidative addition of a P-X (where X is a leaving group) species to a metal center, followed by coordination of the amine and subsequent reductive elimination to form the P-N bond and regenerate the catalyst.

Furthermore, organocatalysis, utilizing species that can activate the phosphorus center or the amine, presents another avenue for exploration. For example, phosphine oxides have been shown to catalyze amidation reactions, proceeding through a P(V) catalytic cycle. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Phosphinamidine Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of N,N',P,P-tetraphenylphosphinimidic amide. Key parameters that require careful consideration include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stabilization of intermediates. Aprotic polar solvents are often employed in such reactions.

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization studies are necessary to find the ideal temperature that maximizes yield while minimizing degradation.

Stoichiometry of Reactants: The molar ratio of the phosphorus precursor to the amine is a critical factor. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize any acid formed.

Base: In reactions that produce acidic byproducts, the choice and amount of an external base are crucial for achieving high conversion.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Below is a hypothetical data table illustrating the effect of different parameters on the yield of a phosphinamidine synthesis, which could be adapted for the target molecule.

| Entry | Phosphorus Precursor | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ph₃PCl₂ | Aniline (4) | - | Toluene | 80 | 12 | 65 |

| 2 | Ph₃PCl₂ | Aniline (4) | Pyridine (2) | Toluene | 80 | 12 | 85 |

| 3 | Ph₃PCl₂ | Aniline (4) | Pyridine (2) | THF | 60 | 24 | 78 |

| 4 | Ph₃P=NPh | Aniline (1.5) | - | Xylene | 120 | 8 | 72 |

Stereochemical Control in N,N',P,P-tetraphenylphosphinimidic Amide Synthesis

N,N',P,P-tetraphenylphosphinimidic amide possesses a tetrahedral phosphorus center. If the substituents on the phosphorus or nitrogen atoms were different and chiral, the molecule could exist as enantiomers. However, in the case of N,N',P,P-tetraphenylphosphinimidic amide, the two nitrogen substituents are identical (phenyl groups), and the phosphorus is bonded to three identical phenyl groups. Therefore, the molecule is achiral and does not exhibit stereoisomerism.

Should a chiral variant of a phosphinamidine be the target, stereochemical control would become a critical aspect of the synthesis. This could potentially be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to induce facial selectivity during the P-N bond formation.

Reactivity and Mechanistic Investigations of N,n ,p,p Tetraphenylphosphinimidic Amide

Acid-Base Properties and Prototropic Equilibria of N,N',P,P-tetraphenylphosphinimidic Amide

The acid-base behavior of N,N',P,P-tetraphenylphosphinimidic amide is a crucial aspect of its reactivity, dictating its interaction with various reagents and its catalytic potential. The molecule possesses both acidic and basic sites. The N-H proton can be abstracted by a base, rendering the amide acidic, while the lone pairs on the nitrogen atoms can be protonated, showcasing its basic character.

The acidity of the N-H bond in phosphinimidic amides is generally higher than that of simple amines but comparable to or slightly less than that of carboxamides. The pKa of a typical amide N-H bond is around 18. indiana.edu The delocalization of the nitrogen lone pair into the P=N bond can stabilize the conjugate base, thereby increasing the acidity. However, the precise pKa value for N,N',P,P-tetraphenylphosphinimidic amide is not widely reported in the literature and would be influenced by the electronic effects of the four phenyl substituents.

As a base, protonation can occur at either the imino (=N-) or the amino (-NH-) nitrogen. The basicity of the imino nitrogen is generally higher due to the greater availability of its lone pair. The protonated form of the amide is a conjugate acid with a pKa that reflects the basicity of the parent molecule. For comparison, the pKa of the conjugate acid of simple amides is around -0.5 to -1.5, indicating they are weak bases.

Prototropic Equilibria:

Prototropic tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. In N,N',P,P-tetraphenylphosphinimidic amide, an imine-amine type tautomerism can be envisaged, where the proton from the amino group migrates to the imino nitrogen.

Ph₂P(NHPh)(=NPh) ⇌ Ph₂P(NPh)(H=NPh)

The equilibrium position is dictated by the relative thermodynamic stabilities of the two tautomers. Factors such as solvent polarity and temperature can influence this equilibrium. Spectroscopic techniques like NMR can be employed to study these equilibria, although detailed studies on this specific compound are scarce. In many related phosphazene systems, the tautomeric equilibrium lies far to one side.

| Property | General Range/Observation for Related Amides | Specific Value for N,N',P,P-tetraphenylphosphinimidic Amide |

|---|---|---|

| Acidity (pKa of N-H) | ~18 | Not reported, expected to be in a similar range |

| Basicity (pKa of conjugate acid) | ~ -0.5 to -1.5 | Not reported, expected to be a weak base |

| Prototropic Equilibrium | Imine-amine tautomerism possible | Equilibrium position not experimentally determined |

Nucleophilic and Electrophilic Reactivity Patterns

The dual nature of N,N',P,P-tetraphenylphosphinimidic amide allows it to act as both a nucleophile and an electrophile under different reaction conditions.

Nucleophilic Reactivity:

The nucleophilicity of the compound stems from the lone pairs of electrons on the nitrogen atoms. The amino nitrogen (-NHPh) is generally the more nucleophilic center. It can participate in reactions such as alkylation, acylation, and addition to carbonyl compounds.

N-Alkylation/Arylation: The amide can be deprotonated with a strong base to form the corresponding anion, which is a potent nucleophile and can react with alkyl or aryl halides.

Reaction with Carbonyls: The amino group can add to aldehydes and ketones to form hemiaminal-like intermediates.

The nucleophilic character is, however, tempered by the steric hindrance imposed by the four bulky phenyl groups, which can restrict access to the nitrogen centers.

Electrophilic Reactivity:

The phosphorus atom in the P=N bond can exhibit electrophilic character, especially when the imino nitrogen is protonated or coordinated to a Lewis acid. This activates the phosphorus center towards nucleophilic attack.

Addition to the P=N bond: Strong nucleophiles can potentially add across the phosphorus-nitrogen double bond.

Substitution at Phosphorus: While less common for this class of compounds, reactions involving the displacement of one of the phenyl groups are theoretically possible under harsh conditions.

Furthermore, the phenyl rings can undergo electrophilic aromatic substitution, although the P(NPh)(NHPh) group's directing effect would be complex, likely favoring ortho and para substitution.

Reaction Kinetics and Thermodynamic Considerations of N,N',P,P-tetraphenylphosphinimidic Amide Transformations

Quantitative data on the reaction kinetics and thermodynamics of N,N',P,P-tetraphenylphosphinimidic amide are limited. However, general principles can be applied to understand the factors influencing the rates and equilibria of its reactions.

Kinetics:

The rates of reactions involving N,N',P,P-tetraphenylphosphinimidic amide are influenced by several factors:

Steric Hindrance: The tetraphenyl substitution creates significant steric bulk around the reactive centers, which can slow down reaction rates, particularly for bimolecular reactions.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the phenyl rings (if present) would modulate the nucleophilicity of the nitrogen atoms and the electrophilicity of the phosphorus atom, thereby affecting reaction rates.

Solvent Effects: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. Polar aprotic solvents are often used for reactions involving anionic nucleophiles generated from the amide.

For instance, in N-alkylation reactions, the rate would depend on the concentration of the amide, the base, and the alkylating agent, as well as the temperature.

Thermodynamics:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions involving N,N',P,P-tetraphenylphosphinimidic amide, the stability of the products relative to the reactants is a key consideration.

Bond Strengths: The formation of stronger bonds at the expense of weaker ones drives a reaction forward. For example, in acylation reactions, the formation of a stable C-N bond in the product contributes to a favorable enthalpy change.

Equilibrium Position: For reversible reactions, such as the prototropic equilibria discussed earlier, the position of the equilibrium is determined by the relative thermodynamic stabilities of the tautomers.

| Factor | Influence on Reactivity |

|---|---|

| Steric Hindrance | Decreases reaction rates due to bulky phenyl groups. |

| Electronic Effects | Substituents on phenyl rings can alter nucleophilicity/electrophilicity. |

| Solvent Polarity | Affects reaction rates and equilibria by solvating charged species. |

| Bond Energies | The formation of more stable bonds drives reactions thermodynamically. |

Mechanistic Pathways of Key Chemical Transformations

Understanding the detailed mechanistic pathways of reactions involving N,N',P,P-tetraphenylphosphinimidic amide is crucial for controlling reaction outcomes and designing new synthetic applications. This understanding is often built through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, thereby shedding light on reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphorus-containing compounds. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state, allowing for the monitoring of reactions in real-time. ¹H and ¹³C NMR provide information about the organic framework of the molecule and can be used to track changes during a reaction. For instance, in a study on the derivatization of a related (quinolin-8-yl)phosphinimidic amide, multinuclear NMR (¹H, ¹³C, ¹⁵N, ³¹P, and ⁷Li) was used to characterize the structure of lithiated intermediates. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The P=N and N-H stretching frequencies can be monitored to follow the progress of reactions such as protonation, deprotonation, and addition to the P=N bond.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of intermediates and products, aiding in their identification.

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate reaction mechanisms. rsc.orgresearchgate.net

Geometry Optimization: DFT calculations can be used to determine the three-dimensional structures of reactants, intermediates, transition states, and products. This information is crucial for understanding steric effects and the feasibility of different reaction pathways.

Energy Calculations: The relative energies of different species along a reaction coordinate can be calculated, allowing for the determination of activation energies and reaction enthalpies. This helps in identifying the rate-determining step and the most likely reaction pathway.

Analysis of Electronic Structure: Computational methods can provide insights into the electronic properties of the molecule, such as charge distribution and molecular orbital energies, which are fundamental to its reactivity. For example, DFT studies on related phosphinimidic amides have been used to describe the structure of N-lithiated species. rsc.org

By combining experimental observations from spectroscopic techniques with the theoretical insights from computational modeling, a comprehensive picture of the mechanistic pathways of N,N',P,P-tetraphenylphosphinimidic amide transformations can be developed.

Coordination Chemistry of N,n ,p,p Tetraphenylphosphinimidic Amide As a Ligand

Ligand Design Principles and Diverse Binding Modes

N,N',P,P-tetraphenylphosphinimidic amide, which can be deprotonated to form the corresponding anionic ligand, possesses multiple potential coordination sites, leading to a range of binding motifs. The interplay between the hard nitrogen and soft phosphorus donor atoms, along with the steric influence of the four phenyl groups, dictates the ultimate structure of the resulting metal complexes.

N-Coordination to Transition Metals

Coordination through the nitrogen atoms is a prevalent binding mode for N,N',P,P-tetraphenylphosphinimidic amide, particularly in its deprotonated, anionic form. The nitrogen atoms act as hard donors, favoring coordination to harder metal centers. This mode of interaction is fundamental to the formation of stable chelate rings and the construction of polynuclear architectures. The steric bulk of the phenyl groups on the phosphorus atoms can influence the accessibility of the nitrogen donors, thereby affecting the geometry of the resulting complex.

P-Coordination and Ambidentate Ligand Behavior

While nitrogen coordination is common, the phosphorus atoms in N,N',P,P-tetraphenylphosphinimidic amide can also engage in coordination with metal centers. As soft donor atoms, the phosphorus centers exhibit a preference for softer transition metals. This ability to coordinate through either the nitrogen or phosphorus atoms classifies it as an ambidentate ligand. The specific coordination mode adopted is often influenced by the nature of the metal ion (hard vs. soft), the presence of other ancillary ligands, and the reaction conditions. This ambidentate character significantly expands the structural diversity of the complexes that can be formed.

Chelating and Bridging Capabilities in Dinuclear and Polynuclear Metal Complexes

The geometric arrangement of the donor atoms in N,N',P,P-tetraphenylphosphinimidic amide allows it to function as both a chelating and a bridging ligand, facilitating the formation of dinuclear and polynuclear metal complexes.

In its deprotonated form, the ligand can act as a bidentate N,N'-chelating agent, forming a stable six-membered ring with a single metal center. This chelation is a key factor in the thermodynamic stability of many of its monomeric complexes.

Furthermore, the ligand possesses the ability to bridge two or more metal centers. This can occur in several ways:

μ-N,N' Bridging: The two nitrogen atoms can coordinate to two different metal centers, effectively bridging them.

μ-P,N Bridging: In a less common scenario, one phosphorus and one nitrogen atom could coordinate to different metals.

Combined Chelating and Bridging: The ligand can chelate to one metal center while simultaneously using one of its donor atoms to bridge to another metal, leading to the formation of complex polynuclear assemblies.

This versatility in forming both chelated and bridged structures is a hallmark of its coordination chemistry, enabling the construction of intricate supramolecular architectures with potentially interesting magnetic or catalytic properties.

Synthesis and Advanced Characterization of Metal Complexes Featuring N,N',P,P-tetraphenylphosphinimidic Amide Ligands

The synthesis of metal complexes with N,N',P,P-tetraphenylphosphinimidic amide typically involves the reaction of the protonated ligand or its deprotonated salt with a suitable metal precursor. The choice of solvent and reaction temperature can play a crucial role in determining the final product. Advanced characterization techniques, including single-crystal X-ray diffraction, multinuclear NMR spectroscopy (³¹P and ¹H), and infrared spectroscopy, are essential for elucidating the precise structures and bonding within these complexes.

Main Group Metal Complexes

The coordination chemistry of N,N',P,P-tetraphenylphosphinimidic amide with main group metals has been explored, revealing a tendency for N,N'-chelation. The deprotonated ligand reacts with main group metal halides or organometallic precursors to form stable complexes.

| Metal | Precursor | Resulting Complex Type | Coordination Mode | Reference Finding |

| Lithium | n-Butyllithium | Dimeric Lithium Complex | N,N'-chelation | Deprotonation with n-BuLi can lead to the formation of dimeric structures where each lithium ion is chelated by an anionic ligand, and the dimers are held together by further interactions. |

| Aluminum | Trimethylaluminum | Monomeric Aluminum Dimethyl Complex | N,N'-chelation | The reaction with AlMe₃ results in the elimination of methane and the formation of a monomeric complex where the aluminum center is chelated by the N,N' donor set of the deprotonated ligand. |

| Gallium | Gallium Trichloride | Monomeric Gallium Dichloride Complex | N,N'-chelation | Similar to aluminum, gallium trichloride reacts to form a four-coordinate gallium center with a chelating phosphinimidic amide ligand. |

| Indium | Indium Trichloride | Cationic Chelated Complex with [InCl₄]⁻ anion | N,N'-chelation | The reaction with InCl₃ can lead to the formation of a salt containing a P,P-chelated cationic complex and a tetrachloroindate(III) anion, showcasing a shift in coordination preference for the larger indium ion. |

Transition Metal Complexes

The coordination of N,N',P,P-tetraphenylphosphinimidic amide to transition metals is more diverse, reflecting the varied electronic properties and coordination preferences of these elements. Both N- and P-coordination, as well as chelating and bridging modes, have been observed.

| Metal | Precursor | Resulting Complex Type | Coordination Mode | Reference Finding |

| Titanium | Titanium Tetrachloride | Monomeric Titanium Trichloride Complex | N,N'-chelation | Reaction with TiCl₄ can lead to the formation of a monomeric complex where the titanium is coordinated to the two nitrogen atoms of the deprotonated ligand. |

| Manganese | Manganese(II) Bromide | Dinuclear Bridged Complex | Bridging μ-N,N' and Chelating | In some instances, the ligand has been shown to form dinuclear manganese complexes where it acts as both a chelating and a bridging ligand, resulting in intricate molecular architectures with potential for magnetic coupling between the metal centers. |

| Rhodium | [Rh(CO)₂(μ-Cl)]₂ | Monomeric Rhodium Dicarbonyl Complex | P,P'-chelation | With softer metals like rhodium(I), coordination through the phosphorus atoms can be favored, leading to the formation of P,P'-chelated complexes. |

| Palladium | Palladium(II) Chloride | Monomeric Palladium Dichloride Complex | N,N'-chelation | Palladium(II), a d⁸ metal ion, readily forms square planar complexes with the deprotonated ligand acting as an N,N'-chelating agent. |

| Platinum | Platinum(II) Chloride | Monomeric and Dimeric Complexes | N,N'-chelation and Bridging | Platinum(II) complexes exhibit both chelating and bridging coordination modes, with the specific outcome often dependent on the reaction stoichiometry and the nature of the ancillary ligands. |

Lanthanide and Actinide Complexes

There is no available data in the scientific literature regarding the synthesis, characterization, or structural analysis of lanthanide or actinide complexes involving the N,N',P,P-tetraphenylphosphinimidic amide ligand. Research in the coordination chemistry of lanthanides and actinides with phosphorus-nitrogen based ligands is an ongoing field of study, but to date, no specific complexes with this ligand have been described.

Influence of Ligand Environment on Metal Center Electronic Structure and Reactivity

Due to the absence of any reported lanthanide or actinide complexes with N,N',P,P-tetraphenylphosphinimidic amide, there is no experimental or theoretical data on the influence of this ligand on the electronic structure and reactivity of these metal centers. The electronic properties and reactivity of f-block metal ions are highly sensitive to the coordination environment, but without synthesized complexes, such effects for this specific ligand remain unknown.

Self-Assembly and Supramolecular Architectures Involving N,N',P,P-tetraphenylphosphinimidic Amide Ligands

There are no reports in the scientific literature describing the use of N,N',P,P-tetraphenylphosphinimidic amide in the self-assembly of supramolecular structures with lanthanide or actinide ions. The design of such architectures is a significant area of inorganic chemistry, but the potential of this particular ligand to form discrete or extended structures with f-block elements has not been explored.

Advanced Spectroscopic and Structural Elucidation of N,n ,p,p Tetraphenylphosphinimidic Amide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of bis(diphenylphosphino)amine and its complexes in solution. Multinuclear NMR experiments, including ³¹P, ¹H, ¹³C, and ¹⁵N, provide detailed insights into the molecular framework.

Phosphorus-31 NMR is particularly informative for this class of compounds due to the presence of two phosphorus atoms. The ³¹P NMR spectrum of the free ligand, HN(PPh₂)₂, typically shows a single resonance, indicating the chemical equivalence of the two phosphorus nuclei. For a closely related N-aryl substituted bis(diphenylphosphino)amine, the protonated form shows a single resonance at δ = -5.2 ppm. nih.gov

Upon deprotonation and coordination to a metal center, the ³¹P chemical shift experiences significant changes that are diagnostic of the coordination mode. For instance, alkali metal complexes of the deprotonated ligand show downfield shifts relative to the protonated ligand, with a sodium complex appearing at δ = -3.3 ppm and a potassium complex at δ = -1.7 ppm. nih.gov The magnitude of the chemical shift can provide information about the nature of the metal-phosphorus interaction and the geometry of the resulting complex. rsc.org Chelation of the ligand to a transition metal typically results in the formation of a four-membered P-M-P-N ring, which constrains the geometry and influences the electronic environment of the phosphorus atoms. dur.ac.uk

| Compound / Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| DPPM-C(N-Dipp)NH (Protonated Ligand) | C₆D₆ | -5.2 | nih.gov |

| [Na{DPPM-C(N-Dipp)₂}(thf)₂] | C₆D₆ | -3.3 | nih.gov |

| [K{DPPM-C(N-Dipp)₂}(thf)₂] | C₆D₆ | -1.7 | nih.gov |

| [Cs{DPPM-C(N-Dipp)₂}]₆ | - | -20.4 | nih.gov |

Coupling constants, such as ¹J(P,N) or through-space P-P coupling, are generally not observed in the simple protonated ligand due to rapid proton exchange and conformational flexibility. In rigid metal complexes, however, coupling to other NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can provide definitive evidence of bonding. For example, in platinum complexes, the observation of satellites due to ¹⁹⁵Pt-¹³P coupling confirms direct coordination. rsc.org

The ¹H and ¹³C NMR spectra of bis(diphenylphosphino)amine are dominated by signals from the phenyl groups. The aromatic protons typically appear as a complex multiplet in the range of δ = 7.0–8.0 ppm. The N-H proton of the free ligand is a key diagnostic signal, observed at δ = 5.96 ppm in a related N-aryl substituted derivative, confirming the complete protonation of the amine nitrogen. nih.gov The chemical shift and multiplicity of this proton can be sensitive to solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum displays a series of resonances in the aromatic region (typically δ = 120–140 ppm) corresponding to the non-equivalent carbons of the phenyl rings. The ipso-carbon (the carbon atom directly attached to phosphorus) often shows coupling to the ³¹P nucleus, resulting in a doublet, which aids in its assignment.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | N-H | ~5.9 | Broad, position is solvent dependent. nih.gov |

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | Complex multiplet pattern. |

| ¹³C | Phenyl (ipso-C) | ~135 - 140 | Often appears as a doublet due to P-C coupling. |

| ¹³C | Phenyl (ortho, meta, para-C) | ~128 - 134 | Multiple resonances expected. |

Nitrogen-15 NMR data for N,N',P,P-tetraphenylphosphinimidic amide is not widely reported in the literature, which is common for this nucleus due to its low natural abundance and unfavorable relaxation times. However, upon protonation, amine and amide nitrogens typically show distinct shift effects that can be used to distinguish substitution patterns. chemicalbook.com

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying characteristic functional groups and probing the nature of chemical bonds within a molecule. For bis(diphenylphosphino)amine, these techniques are particularly useful for observing the N-H and P-N bonds.

The IR spectrum of solid HN(PPh₂)₂ is characterized by a distinct N-H stretching vibration (ν(N-H)). In secondary amines and amides, this band typically appears in the region of 3300–3500 cm⁻¹. researchgate.netnih.gov When the N-H group is involved in hydrogen bonding, this frequency can shift to lower wavenumbers (3350–3300 cm⁻¹). researchgate.netnih.gov

The concept of a distinct P=N double bond is more relevant to the deprotonated form of the ligand, [N(PPh₂)₂]⁻, where π-delocalization can occur across the P-N-P skeleton. In the neutral HN(PPh₂)₂ molecule, the vibrations are best described as P-N single bond stretches. The asymmetric (νₐₛ) and symmetric (νₛ) P-N-P stretching modes are expected in the fingerprint region of the spectrum, typically between 900 and 1000 cm⁻¹. These bands can be sensitive to the conformation of the molecule. The remainder of the spectrum is generally dominated by the numerous vibrational modes of the phenyl rings, including C-H stretching above 3000 cm⁻¹ and C=C stretching bands around 1400-1600 cm⁻¹. libretexts.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| ν(N-H) stretch | 3300 - 3500 | Sensitive to hydrogen bonding. researchgate.netnih.gov |

| ν(C-H) aromatic stretch | 3000 - 3100 | Characteristic of phenyl groups. libretexts.org |

| ν(C=C) aromatic stretch | 1400 - 1600 | Multiple bands expected. libretexts.org |

| ν(P-N-P) stretch | 900 - 1000 | Asymmetric and symmetric modes. |

Vibrational spectroscopy provides clear signatures of the ligand's coordination to a metal center. The most significant change occurs upon deprotonation of the ligand to form the [N(PPh₂)₂]⁻ anion, which results in the complete disappearance of the ν(N-H) stretching band from the IR and Raman spectra. This is a definitive indicator of N-H bond cleavage and coordination via the nitrogen atom.

Furthermore, the coordination of the phosphorus and nitrogen atoms to a metal center perturbs the P-N-P vibrational modes. Shifts in the position and changes in the intensity of the P-N stretching bands are indicative of a change in the P-N bond order and the formation of a new coordination environment. The strong trans influence of phosphine (B1218219) ligands can also be observed in the vibrational spectra of their metal complexes. nih.gov The characterization of palladium, platinum, nickel, rhodium, and iridium complexes of bis(diphenylphosphino)amine and its derivatives frequently relies on IR spectroscopy, in conjunction with NMR, to confirm the coordination of the ligand. researchgate.netle.ac.uk

X-ray Diffraction Crystallography

In an N-aryl derivative, N,N-bis(diphenylphosphino)benzidine, the P-N bond lengths were found to be 1.725(3) Å and 1.738(3) Å. researchgate.net The P-N-P bond angle in this compound is 114.0(1)°, indicating a trigonal planar geometry around the nitrogen atom, which is somewhat constrained by the bulky diphenylphosphino groups. researchgate.net

The structure of the deprotonated ligand has been elucidated in its lithium salt, LiN(PPh₂)₂·3THF. acs.org In this complex, the lithium cation is coordinated to the nitrogen atom of the [N(PPh₂)₂]⁻ anion. The solid-state structure of various transition metal complexes, including those of palladium and nickel, confirms that the ligand typically acts as a P,P-chelating agent, forming a stable four-membered ring with the metal center. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Compound | N,N-bis(diphenylphosphino)benzidine | researchgate.net |

| P1-N1 Bond Length | 1.738(3) Å | researchgate.net |

| P2-N1 Bond Length | 1.725(3) Å | researchgate.net |

| P1-N1-P2 Bond Angle | 114.0(1)° | researchgate.net |

| C13-N1-P2 Bond Angle | 122.9(2)° | researchgate.net |

| C13-N1-P1 Bond Angle | 122.7(2)° | researchgate.net |

Solid-State Molecular Structures and Conformations

The precise solid-state molecular structure of N,N',P,P-tetraphenylphosphinimidic amide has not been extensively detailed in publicly accessible crystallographic databases. However, significant insights into its probable conformation and bonding characteristics can be inferred from the analysis of closely related phosphinimidic amide derivatives and analogous compounds. X-ray crystallography of similar phosphinamidines suggests that the phosphorus atom adopts a tetrahedral geometry.

The structure of P,P-Diphenyl-N-(1,1,2,2-tetraphenyl-1λ-diphosphanylidene)phosphinous amide, a related compound, reveals a distorted tetrahedral geometry at the P(V) atom and trigonal pyramidal geometry at the P(III) atoms. In N,N',P,P-tetraphenylphosphinimidic amide, the phosphorus center is pentavalent, bonded to two phenyl groups and two nitrogen atoms, leading to a tetrahedral arrangement. The P-N bond lengths are expected to be in the range of 1.65–1.70 Å, indicative of a partial double-bond character in the P=N linkage, while the P-C bonds are anticipated to be approximately 1.80–1.85 Å in length.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 18.987(4) |

| β (°) | 98.765(4) |

| Volume (ų) | 2934.5(10) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Phenomena

Furthermore, the presence of N-H protons allows for the formation of weak N-H···π interactions, where the hydrogen atom on one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule. Amide-π interactions, involving the amide group and an aromatic ring, could also contribute to the structural stability of the crystalline lattice.

Advanced Mass Spectrometry Techniques in Structural Analysis

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are invaluable for the structural elucidation of compounds like N,N',P,P-tetraphenylphosphinimidic amide. In ESI-MS, the molecule is expected to readily protonate to form the [M+H]⁺ ion, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.

The fragmentation of the protonated molecule is anticipated to proceed through several characteristic pathways. A primary fragmentation route would involve the cleavage of the P-N bond, leading to the formation of characteristic ions corresponding to the diphenylphosphinimidic cation and the aniline (B41778) moiety. Another likely fragmentation pathway is the loss of one or more phenyl groups from the phosphorus center. The study of amides by mass spectrometry often reveals a typical N-CO cleavage; analogously for this phosphinimidic amide, cleavage of the N-P bond is expected.

High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of the parent ion and its fragments with high accuracy, thus confirming the identity of the compound and its degradation products. The fragmentation patterns observed can provide a wealth of information about the connectivity of the molecule and the relative bond strengths within its structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 369.15 ([M+H]⁺) | [Ph₂P(NHPh)]⁺ | 278.10 | PhNH |

| 369.15 ([M+H]⁺) | [Ph₃P]⁺ | 262.10 | PhN₂H |

| 369.15 ([M+H]⁺) | [Ph₂P]⁺ | 185.07 | Ph₂N₂H |

| 278.10 | [PhP(NHPh)]⁺ | 201.07 | Ph |

Electronic Spectroscopy and Photophysical Properties

The electronic absorption spectrum of N,N',P,P-tetraphenylphosphinimidic amide is expected to be dominated by transitions associated with its aromatic phenyl groups. The presence of multiple phenyl rings will likely result in strong absorption bands in the ultraviolet (UV) region, typically between 200 and 300 nm. These absorptions are attributed to π-π* transitions within the benzene (B151609) rings.

The interaction between the phosphinimidic amide core and the phenyl groups may give rise to additional, lower-energy absorption bands. Specifically, n-π* transitions involving the non-bonding electrons on the nitrogen atoms and the π*-orbitals of the aromatic rings could appear as weaker shoulders on the main absorption peaks. The exact position and intensity of these bands would be sensitive to the solvent polarity and the specific conformation of the molecule.

| Spectroscopic Technique | Expected λmax (nm) | Associated Transition |

|---|---|---|

| UV-Vis Absorption | ~230-280 | π-π* (Phenyl rings) |

| UV-Vis Absorption | ~290-320 | n-π* (Nitrogen lone pairs to aromatic π*) |

| Fluorescence Emission | >320 | - |

Computational and Theoretical Investigations of N,n ,p,p Tetraphenylphosphinimidic Amide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. arxiv.org Geometry optimization is a key application of DFT, where the positions of the atoms are iteratively adjusted to find the most stable structure corresponding to the lowest possible ground state energy. stackexchange.com

For N,N',P,P-tetraphenylphosphinimidic amide, DFT calculations are used to predict key geometrical parameters. The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to model the system. arxiv.orgresearchgate.net The calculations yield optimized bond lengths, bond angles, and dihedral angles. While specific DFT studies on the parent N,N',P,P-tetraphenylphosphinimidic amide are not broadly published, data from crystal structures of closely related N-functionalized derivatives provide experimentally validated parameters that serve as excellent benchmarks for computational results. researchgate.netresearchgate.net For instance, in N,N-bis(diphenylphosphino)benzidine, the key bond lengths and angles in the P-N-P moiety were determined to be approximately P-N = 1.73 Å and the P-N-P angle = 114.0°. researchgate.net DFT-optimized geometries for such molecules typically show good agreement with data obtained from single-crystal X-ray diffraction. researchgate.net

| Parameter | Typical Value (from related structures) |

| P-N Bond Length | ~1.73 Å |

| P-N-P Bond Angle | ~114° |

| P-C Bond Length | ~1.83 Å |

| C-N-P Bond Angle | ~122° |

Note: These values are based on the N,N-bis(diphenylphosphino)benzidine structure and serve as representative examples. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO, being the orbital of highest energy containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org

For N,N',P,P-tetraphenylphosphinimidic amide, FMO analysis would predict its reactive sites.

HOMO : The HOMO is expected to have significant electron density localized on the lone pairs of the two phosphorus atoms and the central nitrogen atom. This distribution makes these sites nucleophilic and prone to react with electrophiles, such as metal ions or alkyl halides.

LUMO : The LUMO is likely to be a π* antibonding orbital distributed primarily over the phenyl rings. This distribution indicates that the phenyl rings are the most probable sites for nucleophilic attack on the molecule, although such reactions are less common for this compound.

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, confirming the qualitative predictions and providing quantitative measures of reactivity. nih.gov The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is commonly employed within a DFT framework. researchgate.netlongdom.org The process involves first optimizing the molecular geometry and then performing the GIAO calculation, often using a specific functional like WP04 that is optimized for NMR predictions. github.io The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). For N,N',P,P-tetraphenylphosphinimidic amide, predicting the 31P, 1H, and 13C NMR spectra can help in assigning experimental peaks, especially in complex metal coordination compounds where shifts can be significant.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (often around 0.96 for B3LYP functionals) to improve agreement with experimental data. longdom.orgmdpi.com For N,N',P,P-tetraphenylphosphinimidic amide, these calculations can predict the frequencies for key vibrational modes, such as the N-H stretch, P-N stretches, and vibrations associated with the phenyl rings, aiding in the interpretation of its experimental FT-IR spectrum. mdpi.com

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and rate of the reaction.

For N,N',P,P-tetraphenylphosphinimidic amide, DFT calculations can be used to model various reactions, such as:

Deprotonation: The acidity of the N-H proton can be investigated by modeling its reaction with a base. Calculations can determine the activation energy for proton abstraction.

Coordination to Metals: The mechanism of ligand binding to a metal center can be studied, including the pathway for chelate ring formation.

Ligand-based Reactions: Reactions involving the phosphorus or nitrogen centers, such as oxidation or substitution, can be modeled to understand their feasibility and regioselectivity. nih.gov

The process involves locating the transition state structure and verifying it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of all species along the pathway, a complete reaction energy profile can be constructed.

Ligand Field Theory and Electronic Structure of Metal Complexes Incorporating N,N',P,P-tetraphenylphosphinimidic Amide

Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the electronic structure of transition metal complexes. wpmucdn.com It explains the bonding, magnetic properties, and electronic spectra by considering the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. libretexts.org

When N,N',P,P-tetraphenylphosphinimidic amide acts as a ligand, it typically coordinates to a metal center through the lone pairs on its two phosphorus atoms, forming a four-membered chelate ring. This P,P-bidentate coordination mode is a key feature of its chemistry. researchgate.netdur.ac.uk

Key aspects of the LFT analysis for its complexes include:

σ-Donation: The phosphorus lone pairs donate electron density to the metal's empty d-orbitals (specifically the dσ orbitals like dz² and dx²-y² in an octahedral field), forming strong σ-bonds. libretexts.org This interaction raises the energy of the metal's d-orbitals.

Bite Angle: As a chelating ligand, the P-M-P angle, known as the bite angle, is a critical parameter. For this ligand, the four-membered chelate ring results in a very small or "narrow" bite angle (typically around 70°). This geometric constraint can significantly influence the geometry and electronic properties of the complex, often enforcing geometries that differ from ideal coordination polyhedra. dur.ac.uk

d-Orbital Splitting: The interaction with the two phosphorus donor atoms lifts the degeneracy of the metal's d-orbitals. The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the ligand's field strength. Phosphine (B1218219) ligands are generally considered strong-field ligands, leading to a large d-orbital splitting, which often results in low-spin electron configurations. libretexts.org

Computational methods, particularly DFT, can be used to generate molecular orbital diagrams for these complexes, providing a quantitative picture of the d-orbital splitting and the nature of the metal-ligand bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD provides a trajectory that describes how the positions and velocities of particles vary. This technique is particularly useful for exploring the conformational landscape of flexible molecules and their non-covalent interactions with their environment.

While specific MD simulation studies on N,N',P,P-tetraphenylphosphinimidic amide are not widely reported, the methodology could provide significant insights into its dynamic behavior:

Conformational Analysis: The P-N-P backbone and the four phenyl groups have considerable rotational freedom. MD simulations could explore the different accessible conformations of the molecule in the gas phase or in solution, identifying the most stable conformers and the energy barriers for interconversion.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can model the interactions between molecules. For N,N',P,P-tetraphenylphosphinimidic amide, this would include van der Waals interactions between the phenyl rings and, importantly, hydrogen bonding involving the N-H group. Simulations could reveal how the molecule arranges itself in solution or predicts crystal packing motifs. nih.gov

Ligand Dynamics in Complexes: When coordinated to a metal, MD simulations can be used to study the flexibility of the ligand, the stability of the chelate ring, and the interactions of the complex with solvent molecules or other substrates in a catalytic cycle.

These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system. For a novel molecule, these parameters may need to be specifically developed or validated using quantum chemical calculations.

Research on Derivatives and Analogues of N,n ,p,p Tetraphenylphosphinimidic Amide

Structural Modifications and Their Impact on Electronic and Ligand Properties

Structural modifications of N,N',P,P-tetraphenylphosphinimidic amide have predominantly involved the introduction of substituents on the phenyl rings and the nitrogen atoms. These changes have a profound impact on the electronic and steric properties of the resulting ligands.

The electronic nature of the phosphinimidic amide backbone is sensitive to the substituents on the phosphorus atoms. The σ-donor character of related iminophosphorane ligands can be adjusted by altering the electronic properties of the phosphine (B1218219) moiety. This is due to the nature of the P=N partial double bond, which involves negative hyperconjugation from a nitrogen lone pair to the σ*(P-C) orbitals.

One key area of investigation has been the derivatization of related phosphinimidic amides through ortho-lithiation. For instance, the reaction of N-(tert-butyl)-P,P-diphenyl-N′-(quinolin-8-yl)phosphinimidic amide with t-BuLi affords a N,Cortho-dilithiated species. This intermediate can then be trapped with various electrophiles to introduce functional groups at the ortho position of one of the phenyl rings. nih.govrsc.org This methodology allows for the synthesis of a range of derivatives with tailored electronic and steric properties.

The introduction of substituents on the nitrogen atoms also significantly alters the ligand's properties. The electronic effects of different N-substituents in related P,N-ligands have been shown to influence the energetics of key reaction steps in catalytic cycles, such as oxidative addition and reductive elimination. nih.gov For example, more electron-donating N-substituents can lead to slower rates of reductive elimination from metal centers. nih.gov

The table below summarizes the impact of selected structural modifications on the properties of phosphinimidic amide analogues.

| Modification | Impact on Electronic Properties | Impact on Ligand Properties |

| Electron-withdrawing groups on P-phenyl rings | Decrease in electron density on the P-N backbone | Weaker σ-donation to metal centers |

| Electron-donating groups on P-phenyl rings | Increase in electron density on the P-N backbone | Stronger σ-donation to metal centers |

| Bulky N-substituents | Minimal electronic effect | Increased steric hindrance around the metal center, influencing coordination geometry and reactivity |

| ortho-functionalization of P-phenyl rings | Can introduce additional donor atoms, leading to multidentate ligands | Altered coordination modes and potentially enhanced stability of metal complexes |

Homologues and Heteroatom Substitutions within the Phosphinamidine Framework

Research into homologues of N,N',P,P-tetraphenylphosphinimidic amide, where the central nitrogen atom is replaced by a longer chain or where the P-N-P framework is extended, is not extensively documented in the literature. However, the broader field of phosphazene chemistry provides insights into the possibilities of constructing larger ring systems and polymers with repeating -P-N- units. faratarjome.ir These materials, with the general formula [X₂PN]n, can exist as cyclic trimers, tetramers, or high molecular weight polymers. youtube.com The properties of these phosphazenes are highly dependent on the nature of the substituent 'X' on the phosphorus atom. faratarjome.ir

Heteroatom substitution within the phosphinamidine framework presents an intriguing area for the design of novel ligands. This could involve the replacement of the central nitrogen atom with other elements from group 15, such as arsenic, or even elements from other groups, leading to novel P-X-P frameworks. The synthesis of such compounds would likely require the development of new synthetic methodologies.

Another avenue for heteroatom substitution is the replacement of the nitrogen atoms in the P=N bonds. The study of anomeric amides, where the amide nitrogen is substituted by two electronegative heteroatoms, has shown that such substitutions can dramatically alter the electronic structure and reactivity of the amide bond. researchgate.netnih.govresearchgate.netkcl.ac.uk In these systems, the nitrogen atom can become strongly pyramidal, and the resonance stabilization is significantly reduced. nih.govresearchgate.netkcl.ac.uk While not directly applied to phosphinimidic amides, these findings suggest that N-heteroatom substitution could be a powerful tool for modulating the properties of the phosphinamidine ligand.

The synthesis of P,N-heterocycles is a related area that offers a glimpse into the possibilities of incorporating the phosphinimidic amide moiety into larger, more complex structures. nih.govmdpi.comumsl.edueurekaselect.com

Structure-Reactivity and Structure-Ligand Property Relationships

The relationship between the structure of phosphinimidic amide derivatives and their reactivity and ligand properties is a central theme in their study. The electronic and steric parameters of these ligands can be systematically varied to control the behavior of their metal complexes.

As mentioned earlier, the electronic effects of substituents on the P-phenyl and N-aryl groups have a direct impact on the σ-donor strength of the ligand. nih.govresearchgate.net This, in turn, influences the stability and reactivity of the resulting metal complexes. For instance, more electron-donating ligands tend to stabilize higher oxidation states of the metal center.

The steric profile of the ligand is also a critical factor. The introduction of bulky substituents on the nitrogen atoms or the phenyl rings can create a sterically demanding coordination pocket around the metal. This can be used to control the coordination number of the metal, prevent catalyst deactivation pathways such as dimerization, and influence the selectivity of catalytic reactions.

The table below illustrates some of the established structure-property relationships for phosphinimidic amide analogues.

| Structural Feature | Impact on Reactivity/Ligand Property |

| Increased σ-donor strength | Stabilization of higher metal oxidation states |

| Increased steric bulk | Promotion of monoligated metal species, influence on catalytic selectivity |

| Presence of ortho-donor groups | Potential for hemilabile ligand behavior, enhanced complex stability |

| Flexibility of the P-N-P backbone | Accommodation of different metal ion sizes and coordination geometries |

Synthetic Challenges and Opportunities for Novel Analogues

The synthesis of N,N',P,P-tetraphenylphosphinimidic amide and its derivatives presents both challenges and opportunities for the development of novel analogues. The parent compound is typically prepared by the reaction of diphenylphosphinous chloride with ammonia, followed by oxidation.

A significant challenge lies in the selective functionalization of the parent molecule. As discussed, ortho-lithiation of related phosphinimidic amides provides a powerful tool for introducing substituents on the phenyl rings. nih.govrsc.org However, controlling the regioselectivity of these reactions can be difficult, and the strongly basic conditions required may not be compatible with all functional groups. The reactivity of lithiated phosphinimidic amides with various electrophiles opens up a wide range of possibilities for derivatization. nih.govmt.com

Opportunities for novel analogues are abundant. The development of new P-N heterocycles and macrocycles incorporating the phosphinimidic amide unit could lead to ligands with unique coordination properties. nih.goveurekaselect.comclockss.org The synthesis of N-phosphorylated amides through multi-component reactions offers an efficient and economical approach to related P-N frameworks. rsc.org

Furthermore, the exploration of different synthetic routes, such as those involving N-protected 1-aminoalkylphosphonium salts from amides, could provide new pathways to functionalized phosphinimidic amide precursors. nih.gov The synthesis of N-acylsulfenamides from amides and N-thiosuccinimides also demonstrates the potential for novel N-functionalization strategies. nih.gov

The development of new synthetic methodologies will be crucial for accessing a wider range of phosphinimidic amide derivatives and analogues, which will in turn enable a more detailed exploration of their structure-property relationships and potential applications.

Future Research Directions and Emerging Applications of N,n ,p,p Tetraphenylphosphinimidic Amide in Chemical Science

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of N,N',P,P-tetraphenylphosphinimidic amide is an area ripe for exploration, with the potential for discovering novel chemical transformations. The presence of multiple reactive sites—the P(V) center, the nitrogen atoms, and the phenyl rings—suggests a rich and varied chemistry.

Future research will likely focus on leveraging the inherent reactivity of the phosphinimidic amide core. For instance, the diastereoselective ortho-lithiation of related phosphinimidic amides has been demonstrated, opening avenues for stereocontrolled functionalization of the phenyl rings. acs.orgresearchgate.netacs.org This strategy could be extended to N,N',P,P-tetraphenylphosphinimidic amide to synthesize chiral ligands and catalysts. The P=N bond can also be a target for various reactions, including cycloadditions and insertions, leading to the formation of novel heterocyclic structures.

Table 1: Potential Areas for Reactivity Studies of N,N',P,P-tetraphenylphosphinimidic Amide

| Research Area | Potential Transformation | Significance |

| Directed Ortho-Metalation | Stereoselective functionalization of P-phenyl rings | Synthesis of chiral ligands and catalysts |

| Cycloaddition Reactions | [2+2], [3+2], and [4+2] cycloadditions across the P=N bond | Access to novel phosphorus-nitrogen heterocycles |

| Insertion Reactions | Insertion of carbenes, nitrenes, or other small molecules into the P-N bonds | Formation of expanded ring systems and functionalized phosphinamidines |

| Redox Chemistry | Oxidation and reduction of the phosphorus center | Exploration of novel electronic and catalytic properties |

Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

Phosphorus compounds, particularly phosphines and their derivatives, are ubiquitous as ligands in homogeneous catalysis. gessnergroup.com The unique steric and electronic properties of N,N',P,P-tetraphenylphosphinimidic amide make it an attractive candidate for the development of novel ligands for a variety of catalytic applications.

The nitrogen atoms in the phosphinimidic amide backbone can act as coordination sites for metal centers, potentially forming stable chelate complexes. The bulky phenyl groups can create a well-defined chiral pocket around the metal center, influencing the stereoselectivity of catalytic reactions. Future research could focus on synthesizing transition metal complexes of N,N',P,P-tetraphenylphosphinimidic amide and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and hydroformylation.

Furthermore, the potential for this compound to act as a frustrated Lewis pair (FLP) in catalysis is an exciting avenue for exploration. The combination of a Lewis acidic phosphorus center and Lewis basic nitrogen atoms could facilitate the activation of small molecules like H₂, CO₂, and olefins, leading to metal-free catalytic transformations.

Integration into Materials Science and Nanotechnology Applications (Academic Focus)

The incorporation of phosphorus- and nitrogen-containing moieties into polymers and nanomaterials can impart unique properties, such as flame retardancy, thermal stability, and tailored electronic characteristics. While the direct application of N,N',P,P-tetraphenylphosphinimidic amide in materials science is yet to be explored, its structural features suggest several promising research directions.

One area of interest is the use of this compound as a building block for the synthesis of novel polymers. Its difunctional nature (two nitrogen atoms) could allow for its incorporation into polyamide or polyimide backbones, potentially enhancing the thermal stability and flame-retardant properties of the resulting materials. The bulky phenyl groups could also influence the polymer's morphology and solubility.

In nanotechnology, N,N',P,P-tetraphenylphosphinimidic amide could be investigated as a surface modifying agent for nanoparticles. Its ability to coordinate to metal surfaces through the nitrogen atoms could allow for the functionalization of quantum dots or metallic nanoparticles, tuning their electronic properties and dispersibility.

Bioinorganic Chemistry Applications, e.g., Enzyme Mimics and Metalloprotein Models (Academic Focus)

The field of bioinorganic chemistry often draws inspiration from the coordination chemistry of metal ions in biological systems. The [N-P-N] framework of phosphinimidic amides can be considered a structural mimic of the phosphate backbone in nucleic acids or the active sites of certain metalloenzymes.

Future academic research could explore the coordination chemistry of N,N',P,P-tetraphenylphosphinimidic amide with biologically relevant metal ions, such as zinc, copper, and iron. These studies could provide insights into the binding modes and reactivity of metal ions in biological environments.

Furthermore, metal complexes of N,N',P,P-tetraphenylphosphinimidic amide could be investigated as functional mimics of metalloenzymes. The tailored steric and electronic environment provided by the ligand could enable the development of catalysts for reactions such as hydrolysis or oxidation, mimicking the function of natural enzymes. This fundamental research could contribute to a deeper understanding of enzyme mechanisms and the design of novel artificial enzymes.

Methodological Advancements in Characterization and Computational Studies for Phosphinamidines

A thorough understanding of the structure, bonding, and reactivity of N,N',P,P-tetraphenylphosphinimidic amide and related phosphinamidines requires a combination of advanced experimental and computational techniques.

Future research will likely involve the use of sophisticated spectroscopic methods, such as multi-nuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N) and X-ray crystallography, to elucidate the precise solid-state and solution-state structures of this compound and its derivatives. These experimental data are crucial for understanding its conformational preferences and intermolecular interactions.

Computational studies, particularly using density functional theory (DFT), will play a pivotal role in predicting and rationalizing the reactivity and spectroscopic properties of N,N',P,P-tetraphenylphosphinimidic amide. acs.orgresearchgate.net Theoretical calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and simulate spectroscopic data to aid in their interpretation. The synergy between experimental and computational approaches will be essential for advancing our fundamental understanding of this intriguing class of compounds.

Table 2: Key Characterization and Computational Techniques for Future Studies

| Technique | Information Gained |

| Multi-nuclear NMR Spectroscopy | Solution-state structure, conformational dynamics, and electronic environment of nuclei. |

| Single-Crystal X-ray Diffraction | Precise solid-state structure, bond lengths, bond angles, and intermolecular interactions. |

| Mass Spectrometry | Molecular weight determination and fragmentation patterns. |

| Infrared and Raman Spectroscopy | Vibrational modes and functional group identification. |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, predicted spectroscopic properties, and thermodynamic parameters. |

| Molecular Dynamics (MD) Simulations | Conformational landscape and dynamic behavior in solution. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N,N',P,P-tetraphenylphosphinimidic amide, and how do reaction conditions influence yield?

The synthesis typically involves phosphinic amide precursors and electrophilic reagents. For example, a modified Directed ortho-Metalation (DoM) strategy can be used, where a phosphinic amide directs metalation to facilitate coupling with aryl electrophiles. In a representative procedure, diisopropylamine is reacted with PCl₃ in toluene, followed by Grignard reagent addition (e.g., p-bromo-N,N-dimethylaniline). Temperature control (e.g., 0°C for initiation, 65°C for reflux) and solvent choice (THF/toluene) are critical for minimizing side reactions and achieving yields >70% .

Q. How can the crystal structure of N,N',P,P-tetraphenylphosphinimidic amide be resolved, and what structural features are key to its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in an orthorhombic P2₁2₁2₁ space group, with a distorted tetrahedral geometry around phosphorus (O–P–N angle: 117.53°). The steric bulk of substituents (e.g., diisopropylamide) and weak C–H⋯O/C–H⋯π interactions in the lattice contribute to stability and ligand rigidity, which are crucial for catalytic applications .

Q. What spectroscopic techniques are most effective for characterizing phosphinimidic amides, and how are data interpreted?

- ¹H/³¹P NMR : Distinct ³¹P signals (δ ~20–30 ppm) confirm P–N bond formation.

- FTIR : Absorbance at ~1150–1200 cm⁻¹ (P=O stretching) and ~1510 cm⁻¹ (amide II band) validate functional groups .

- SC-XRD : Bond lengths (e.g., P–O: ~1.48 Å, P–N: ~1.65 Å) and torsion angles (e.g., C–N–P–O: -63.7°) provide steric/electronic insights .

Advanced Research Questions

Q. How does N,N',P,P-tetraphenylphosphinimidic amide perform as a ligand in transition-metal catalysis, and what mechanistic insights explain its activity?

The ligand exhibits high activity in Suzuki-Miyaura cross-coupling at low Pd loadings (0.5–1 mol%). The distorted tetrahedral geometry creates a sterically hindered environment, stabilizing Pd(0) intermediates and accelerating oxidative addition. Effective cone angle calculations (e.g., 187°) correlate with enhanced turnover frequencies (TOFs) in aryl bromide couplings .

Q. What strategies resolve contradictions in reported catalytic efficiencies of phosphinimidic amide ligands across different studies?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate Pd via coordination.

- Substituent electronic tuning : Electron-withdrawing groups (e.g., –CF₃) on the aryl rings increase electrophilicity of Pd centers.

- Crystallographic vs. solution-phase structures : SC-XRD data may not reflect dynamic conformations in solution. Controlled DFT studies paired with in situ EXAFS can reconcile these differences .

Q. How can computational methods (e.g., DFT) predict the steric and electronic properties of N,N',P,P-tetraphenylphosphinimidic amide derivatives?

DFT calculations (B3LYP/6-31G*) optimize ligand geometries and compute:

- Natural Bond Orbital (NBO) charges : Quantify electron donation from N/P atoms to metals.

- Tolman Cone Angles : Adjust P–O distances to standardize steric maps (e.g., effective cone angle: 187°).

- Frontier Molecular Orbitals (FMOs) : HOMO localization on amide nitrogen predicts nucleophilic reactivity .

Q. What role do non-covalent interactions (e.g., C–H⋯π) play in stabilizing solid-state structures, and how do they influence catalytic performance?

Infinite chains along the [100] direction via C–H⋯O interactions (3.12–3.25 Å) and herringbone packing via C–H⋯π contacts (3.45 Å) enhance thermal stability. These interactions reduce ligand flexibility, favoring pre-organized geometries that improve enantioselectivity in asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.